Home > Products > Screening Compounds P134010 > N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide - 1421508-17-9

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide

Catalog Number: EVT-2505602
CAS Number: 1421508-17-9
Molecular Formula: C16H16N2O4
Molecular Weight: 300.314
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5,6-bis(trifluoromethyl)pyridine-2-carboxamide

    Compound Description: This compound serves as a foundational structure in Novartis's research on cystic fibrosis transmembrane regulator (CFTR) modulators. It exhibits similar activity to Vertex's N-aryl-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamide derivatives, notably lumacaftor and VX-661. These compounds aim to correct the trafficking of Δ508CFTR and partially restore chloride channel activity in cystic fibrosis [].

    Relevance: This compound shares the core picolinamide moiety with N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide. Both compounds belong to the picolinamide derivatives class, and explorations of this scaffold have led to identifying compounds with nanomolar potency in cellular assays relevant to cystic fibrosis research [].

Lumacaftor (VX-809)

    Compound Description: Lumacaftor, chemically known as 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid, is a CFTR corrector developed by Vertex. It works by increasing the amount of properly folded F508delCFTR at the cell surface, addressing the most common CFTR defect [].

    Relevance: Lumacaftor and N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide share the 1,3-benzodioxol-5-yl substructure. This structural similarity suggests a potential for overlapping biological activity, particularly regarding CFTR modulation, though further investigation is needed [].

VX-661 (Tezacaftor)

    Compound Description: VX-661, or 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide, is another CFTR corrector developed by Vertex. Like Lumacaftor, it aims to increase functional F508delCFTR at the cell surface for improved chloride ion transport [].

    Relevance: Similar to Lumacaftor, VX-661 shares the 1,3-benzodioxol-5-yl substructure with N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide. This shared feature hints at possible commonalities in their interactions with biological targets, including potential effects on CFTR processing [].

    Compound Description: Developed by AbbVie-Galapagos, ABBV-2222/GLPG2222 (4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid) represents a novel C1 corrector currently under clinical trials. It demonstrates potential in restoring F508delCFTR function by enhancing its processing and trafficking to the cell surface [].

    Relevance: ABBV-2222/GLPG2222 also incorporates the 1,3-benzodioxol-5-yl substructure found in N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide. This shared structural motif suggests that both compounds might exhibit comparable binding affinities or activities toward targets involved in CFTR modulation [].

Properties

CAS Number

1421508-17-9

Product Name

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]pyridine-2-carboxamide

Molecular Formula

C16H16N2O4

Molecular Weight

300.314

InChI

InChI=1S/C16H16N2O4/c19-13(11-4-5-14-15(9-11)22-10-21-14)6-8-18-16(20)12-3-1-2-7-17-12/h1-5,7,9,13,19H,6,8,10H2,(H,18,20)

InChI Key

SYGUBVWJGJGKIW-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=N3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.